molecular formula C12H16N4O3S2 B2710682 N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396554-92-9

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2710682
CAS No.: 1396554-92-9
M. Wt: 328.41
InChI Key: DNNPFENPCJTAKD-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It’s an important moiety in the world of chemistry due to its aromatic properties, which allow for many reactive positions where various chemical reactions can take place . Compounds containing a thiazole ring can behave unpredictably when entering physiological systems .


Synthesis Analysis

While specific synthesis methods for your compound were not found, thiazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

Thiazole rings are aromatic and have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined through various spectroscopic methods, including NMR and IR .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those similar to the compound , have been reviewed for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing stages for new antitumor drugs, indicating their relevance in the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).

Oxadiazole Derivatives in Drug Development

Oxadiazole derivatives, particularly those containing the 1,3,4-oxadiazole moiety, have been noted for their extensive pharmacological properties. These compounds serve as bioisosteres for carboxylic acids, carboxamides, and esters, with applications in multiple areas such as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Their pharmacological activities include antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic effects, demonstrating their broad significance in new drug development (Rana et al., 2020).

Knoevenagel Condensation Products in Anticancer Agents

Knoevenagel condensation, utilized in generating α, β-unsaturated ketones/carboxylic acids, has been a driving force in the development of biologically active molecules, including anticancer agents. Compounds generated through this reaction, targeting various cancer targets like DNA, microtubules, and kinases, exhibit remarkable anticancer activity, underscoring the importance of such reactions in drug discovery (Tokala et al., 2022).

Biological Activity of Heterocyclic Systems Based on Thiazoles

Heterocyclic systems based on 1,3,4-thiadiazole and oxadiazole rings have identified diverse pharmacological potential due to their wide possibility for chemical modification. These compounds have been explored as antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral agents, highlighting their importance as structural matrices for new drug-like molecule construction (Lelyukh, 2019).

Future Directions

Thiazole derivatives have shown promise in various areas of medicinal chemistry due to their diverse biological activities. Future research could focus on the development of new thiazole derivatives with improved biological activity and safety profiles .

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S2/c1-13-10(18)4-7-5-21-12(14-7)16-11(19)8-6-20-3-2-9(17)15-8/h5,8H,2-4,6H2,1H3,(H,13,18)(H,15,17)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNPFENPCJTAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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